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Compound of Interest

Compound Name: Bis(heptafluoroisopropyl)mercury

Cat. No.: B3357818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview based on available chemical

knowledge, detailed experimental protocols and specific characterization data for

bis(heptafluoroisopropyl)mercury are not readily available in the public domain. The

information presented herein is based on general principles of organomercury and

organofluorine chemistry and should be supplemented with thorough literature research and

laboratory safety protocols before any experimental work is undertaken.

Introduction
Bis(heptafluoroisopropyl)mercury, with the chemical formula C₆F₁₄Hg, is an organomercury

compound characterized by the presence of two heptafluoroisopropyl groups attached to a

central mercury atom. The high fluorine content significantly influences the compound's

physical and chemical properties, making it a subject of interest in specialized areas of

chemistry. This guide summarizes the available information on its synthesis and provides a

framework for its characterization based on standard analytical techniques.

Physicochemical Properties
A summary of the known quantitative data for bis(heptafluoroisopropyl)mercury is presented

in Table 1. This information is crucial for its handling, storage, and analysis.
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Table 1: Physicochemical Properties of Bis(heptafluoroisopropyl)mercury

Property Value Reference

CAS Number 756-88-7 [1][2]

Molecular Formula C₆F₁₄Hg [1]

Molecular Weight 583.63 g/mol [1]

Melting Point 20-21 °C [1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of

bis(heptafluoroisopropyl)mercury is not available in the reviewed literature, a plausible

synthetic route involves the direct reaction of heptafluoro-2-iodopropane with elemental

mercury. This reaction is typically promoted by ultraviolet (UV) irradiation.

Proposed Experimental Protocol
This proposed protocol is based on general procedures for the synthesis of similar

organomercury compounds. Extreme caution should be exercised when working with mercury

and its compounds due to their high toxicity. All operations should be performed in a well-

ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

Heptafluoro-2-iodopropane ((CF₃)₂CFI)

Elemental mercury (Hg), high purity

A suitable solvent (e.g., perfluorohexane or a high-boiling fluorinated solvent)

Quartz reaction vessel

UV lamp (e.g., a high-pressure mercury lamp)

Magnetic stirrer
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Standard glassware for filtration and distillation

Procedure:

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux

condenser, add elemental mercury.

Addition of Reactant: Add a solution of heptafluoro-2-iodopropane in the chosen solvent to

the reaction vessel.

Initiation of Reaction: While vigorously stirring the mixture, irradiate the reaction vessel with a

UV lamp. The reaction is typically carried out at room temperature or slightly elevated

temperatures to maintain the solvent at a gentle reflux.

Monitoring the Reaction: The progress of the reaction can be monitored by the consumption

of the metallic mercury.

Work-up: Once the reaction is complete (indicated by the disappearance of the mercury), the

reaction mixture is cooled to room temperature. The excess unreacted starting material and

solvent can be removed under reduced pressure.

Purification: The crude product can be purified by vacuum distillation or recrystallization from

a suitable solvent to yield pure bis(heptafluoroisopropyl)mercury.

Synthesis Workflow
The logical workflow for the proposed synthesis is depicted in the following diagram.

Reactants

Reaction Product Formation Purification

Heptafluoro-2-iodopropane

UV Irradiation

Elemental Mercury

Crude Product Purified Bis(heptafluoroisopropyl)mercury
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Click to download full resolution via product page

Caption: Proposed synthesis workflow for bis(heptafluoroisopropyl)mercury.

Characterization
Due to the lack of specific literature data, this section outlines the expected characterization

techniques and potential spectral features for bis(heptafluoroisopropyl)mercury based on its

chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹⁹F NMR: This is expected to be the most informative NMR technique. The

heptafluoroisopropyl group contains two magnetically non-equivalent fluorine environments:

the six fluorine atoms of the two trifluoromethyl (CF₃) groups and the single fluorine atom on

the central carbon. This would likely result in a doublet and a septet, respectively, with

characteristic coupling constants. The chemical shifts would be in the typical range for

perfluoroalkyl groups.

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus is NMR active (spin I = 1/2) and its chemical shift is highly

sensitive to the coordination environment. The spectrum would show a single resonance,

and its chemical shift would provide valuable information about the electronic environment of

the mercury center.

¹³C NMR: The ¹³C NMR spectrum would show two signals corresponding to the

trifluoromethyl carbons and the central carbon of the isopropyl group. The signals would

exhibit coupling to the attached fluorine atoms.

A summary of the expected NMR data is presented in Table 2.

Table 2: Predicted NMR Spectroscopic Data for Bis(heptafluoroisopropyl)mercury
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Nucleus
Predicted Chemical
Shift Range

Predicted
Multiplicity

Predicted Coupling

¹⁹F -70 to -80 ppm (CF₃) Doublet ³J(F-F)

-180 to -200 ppm (CF) Septet ³J(F-F)

¹⁹⁹Hg Highly variable Singlet -

¹³C 115-125 ppm (CF₃) Quartet ¹J(C-F)

80-90 ppm (CF) Doublet of Septets ¹J(C-F), ²J(C-F)

Infrared (IR) Spectroscopy
The IR spectrum of bis(heptafluoroisopropyl)mercury is expected to be dominated by strong

absorption bands corresponding to the C-F stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for Bis(heptafluoroisopropyl)mercury

Wavenumber (cm⁻¹) Intensity Assignment

1300 - 1100 Strong C-F stretching vibrations

800 - 700 Medium
C-C stretching and

deformation modes

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and isotopic distribution of

the compound. The fragmentation pattern would likely involve the loss of heptafluoroisopropyl

radicals and fluoride ions. The presence of mercury's characteristic isotopic pattern would be a

key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for Bis(heptafluoroisopropyl)mercury
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m/z Ion

584 [C₆F₁₄Hg]⁺ (Molecular ion)

415 [C₃F₇Hg]⁺

202 [Hg]⁺ (Isotopic pattern)

169 [C₃F  ]⁺

Safety and Handling
Bis(heptafluoroisopropyl)mercury is expected to be a highly toxic compound due to its

organomercury nature. It should be handled with extreme care in a designated laboratory area

equipped for working with hazardous materials. All waste materials should be disposed of

according to institutional and national regulations for mercury-containing compounds.

Conclusion
This technical guide provides a summary of the available information on the synthesis and

characterization of bis(heptafluoroisopropyl)mercury. While a detailed experimental protocol

and specific analytical data are not currently available in the public domain, this document

offers a scientifically grounded framework for researchers interested in this compound. The

proposed synthetic route and predicted characterization data can serve as a starting point for

further investigation, emphasizing the need for stringent safety precautions when handling such

materials. Further research is required to fully elucidate the properties and potential

applications of this highly fluorinated organomercury compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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